Lipophilicity (logP) Comparison: 6,6-Dimethyl Substitution Drives a Substantial Increase in Calculated Partition Coefficient
The predicted octanol-water partition coefficient (logP) for tert-butyl N-(6,6-dimethyl-3-piperidyl)carbamate (CAS 2413884-40-7) is 2.0417, indicating moderate to high lipophilicity . In contrast, the closest analog, tert-butyl piperidin-3-ylcarbamate (CAS 172603-05-3), lacking the 6,6-dimethyl substitution, exhibits a predicted logP of 1.9828 [1]. This quantifiable difference in lipophilicity is a direct consequence of the added methyl groups.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (logP) |
|---|---|
| Target Compound Data | 2.0417 |
| Comparator Or Baseline | tert-butyl piperidin-3-ylcarbamate (logP: 1.9828) [1] |
| Quantified Difference | Δ logP = +0.0589 (approx.) |
| Conditions | In silico calculation methods; methodology may vary between sources. |
Why This Matters
Increased lipophilicity directly correlates with enhanced membrane permeability and potential blood-brain barrier (BBB) penetration, a critical parameter in the design of CNS-active pharmaceutical candidates.
- [1] Molbase. (n.d.). tert-Butyl N-[(3R)-piperidin-3-yl]carbamate (CAS 309956-78-3). Compound Database Entry. View Source
